A Technical Guide to the Physicochemical Properties of D-Tyrosine-d7
A Technical Guide to the Physicochemical Properties of D-Tyrosine-d7
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of D-Tyrosine-d7, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Physicochemical Properties
Deuterium-labeled D-Tyrosine (D-Tyrosine-d7) is a stable, non-radioactive isotopologue of the non-proteinogenic amino acid D-Tyrosine. It serves as a valuable tool in metabolic research, proteomics, and as an internal standard in mass spectrometry-based quantitative analysis. While specific experimental data for some physicochemical properties of the deuterated form are not extensively published, the properties of the unlabeled D-Tyrosine provide a reliable approximation. Isotopic labeling with deuterium primarily affects the molecular weight, with minimal impact on bulk properties such as melting point, boiling point, and pKa.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of D-Tyrosine-d7 and its non-deuterated counterpart, D-Tyrosine.
| Property | D-Tyrosine-d7 | D-Tyrosine | Data Source |
| Molecular Formula | C₉H₄D₇NO₃ | C₉H₁₁NO₃ | - |
| Molecular Weight | 188.23 g/mol | 181.19 g/mol | [1] |
| Melting Point | Not explicitly reported; expected to be >300 °C | >300 °C | [2] |
| Boiling Point | Not experimentally determined | 314.29 °C (rough estimate) | [2] |
| Solubility | Not explicitly reported | Soluble in alkaline solutions and dilute acids; insoluble in water, acetone, and ethanol.[3] | [3] |
| pKa (Predicted) | Not explicitly reported | 2.25 ± 0.10 | [2] |
| Isotopic Purity | Typically ≥98% | Not Applicable | Vendor Specifications |
| Appearance | White to off-white powder | White to off-white powder | [2][3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of amino acids like D-Tyrosine-d7 are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for these measurements.
Melting Point Determination
The melting point of a crystalline solid like D-Tyrosine-d7 can be determined using the capillary method with a melting point apparatus.[4][5]
-
Sample Preparation: A small amount of the dry D-Tyrosine-d7 powder is packed into a thin-walled capillary tube to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[4]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4]
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. For pure substances, this range is typically narrow. Due to the high melting point of tyrosine, decomposition may occur before melting.[6][7][8] Fast scanning calorimetry can be an alternative method to avoid thermal decomposition.[6][7][8]
Solubility Determination
The solubility of D-Tyrosine-d7 in various solvents can be determined using the gravimetric method or spectrophotometric analysis.[9][10][11][12]
-
Equilibrium Saturation: An excess amount of D-Tyrosine-d7 is added to a known volume of the solvent (e.g., water, acidic/alkaline solutions, organic solvents) in a sealed container.
-
Agitation and Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.[9]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification:
-
Gravimetric Method: A known volume of the clear supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated, and the container with the dried solute is weighed again. The difference in weight gives the mass of the dissolved D-Tyrosine-d7.[11]
-
Spectrophotometric Method: The concentration of the amino acid in the saturated solution is determined by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer, after appropriate dilution and comparison to a standard curve.[10][11]
-
pKa Determination
The acid dissociation constants (pKa) of the ionizable groups in D-Tyrosine-d7 can be determined by potentiometric titration.[13][14][15][16]
-
Solution Preparation: A known quantity of D-Tyrosine-d7 is dissolved in a specific volume of deionized water to create a solution of known concentration.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
Titration with Acid: The solution is titrated with a standardized strong acid (e.g., HCl) of known concentration, added in small, precise increments. The pH is recorded after each addition.
-
Titration with Base: A separate, identical sample is titrated with a standardized strong base (e.g., NaOH), and the pH is recorded after each addition.
-
Data Analysis: The pH data is plotted against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[15]
Isotopic Purity Determination
The isotopic purity of D-Tyrosine-d7 is a critical parameter and can be accurately determined using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18][19][20][21][22][23][24][25][26]
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into a high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS).[17][18]
-
Ionization: The molecules are ionized, typically using electrospray ionization (ESI).[17]
-
Mass Analysis: The mass-to-charge ratios of the different isotopologues (molecules with varying numbers of deuterium atoms) are measured.
-
Data Analysis: The relative abundance of the D-Tyrosine-d7 peak compared to the peaks of lower deuteration levels (d6, d5, etc.) is used to calculate the isotopic purity.[17][19]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a highly deuterated compound, the residual proton signals are significantly reduced. By comparing the integration of these residual proton signals to an internal standard of known concentration, the degree of deuteration can be quantified.[19]
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals. The presence of specific deuterium resonances confirms the labeling positions, and the signal intensity can be related to the isotopic enrichment.[20][21][23]
-
Biological Interactions and Pathways
While D-amino acids are not incorporated into proteins during ribosomal synthesis, D-Tyrosine has been shown to exhibit specific biological activities, including the inhibition of tyrosinase and the disruption of biofilm formation.
Inhibition of Tyrosinase
D-Tyrosine has been found to negatively regulate melanin synthesis by acting as a competitive inhibitor of tyrosinase, the key enzyme in melanogenesis.[27][28][29] L-Tyrosine is the natural substrate for tyrosinase, which converts it to L-DOPA and subsequently to dopaquinone, a precursor for melanin. D-Tyrosine can bind to the active site of tyrosinase, thereby preventing the binding and conversion of L-Tyrosine.[27][28]
Disruption of Biofilm Formation
D-Tyrosine has been demonstrated to inhibit the formation of bacterial biofilms and can also trigger the disassembly of existing biofilms.[30][31][32][33][34] This effect is observed in both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the interference with the synthesis or integrity of the extracellular polymeric substance (EPS) matrix that holds the biofilm together.
General Receptor Tyrosine Kinase (RTK) Signaling Pathway
For broader context, it is useful to understand the canonical signaling pathway involving L-Tyrosine. L-Tyrosine residues in proteins are key targets for phosphorylation by tyrosine kinases, a critical event in many signal transduction pathways that regulate cell growth, proliferation, and differentiation.[35][36][37][38][39] It is important to note that D-Tyrosine is not a substrate for protein synthesis and therefore does not directly participate in these signaling cascades as a component of receptor tyrosine kinases or their substrates.
References
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